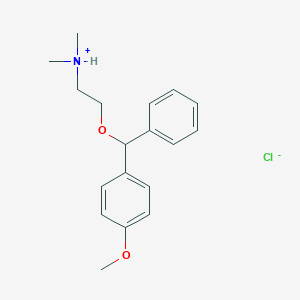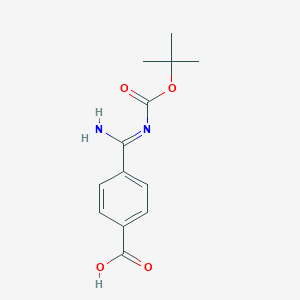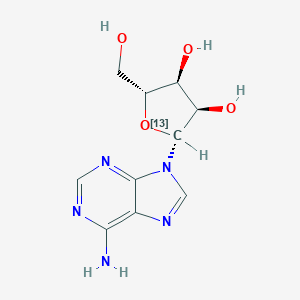
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylbenzyl group, and a dimethylammonium chloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride typically involves the reaction of p-methoxybenzyl chloride with dimethylaminoethanol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylbenzyl group can be reduced to form the corresponding alkane.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).
Major Products Formed
Oxidation: Formation of p-methoxybenzaldehyde or p-methoxybenzoic acid.
Reduction: Formation of p-methoxyphenylmethane.
Substitution: Formation of corresponding hydroxide or acetate derivatives.
Aplicaciones Científicas De Investigación
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mecanismo De Acción
The mechanism of action of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl dimethyl ammonium chloride
- 4-Methyldiphenhydramine hydrochloride
- N,N-Dimethyl-2-(4-methylphenyl)phenylmethoxyethanamine hydrochloride
Uniqueness
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and better solubility in aqueous solutions.
Propiedades
Número CAS |
6027-00-5 |
|---|---|
Fórmula molecular |
C18H24ClNO2 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H |
Clave InChI |
ZLOMYDCFJHNHGM-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Sinónimos |
2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine Hydrochloride; 2-(p-Methoxy-.alpha.-phenylbenzyloxy)-N,N-dimethylethylamine Hydrochloride; Histaphen Hydrochloride; Histaphene-Hydrochloride; Postafen Hydrochloride; Salve Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)


![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)








